

Application Note & Synthesis Protocol: Ethyl 3,5-dichloro-4-hydroxybenzoate

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Compound of Interest

Compound Name: Ethyl 3,5-dichloro-4-hydroxybenzoate

CAS No.: 17302-82-8

Cat. No.: B097549

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Abstract: This document provides a comprehensive guide for the synthesis of **Ethyl 3,5-dichloro-4-hydroxybenzoate**, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] We present a detailed protocol based on the robust and scalable Fischer-Speier esterification method. This guide includes an in-depth discussion of the reaction mechanism, step-by-step experimental procedures, purification techniques, characterization data, and critical safety precautions. The information is tailored for researchers, chemists, and professionals in the drug development sector, emphasizing causality, safety, and reproducibility.

Introduction and Scientific Context

Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS RN: 17302-82-8) is a halogenated aromatic ester with significant utility as a building block in organic synthesis.[1] Its structure, featuring a hydroxyl group and two chlorine atoms on the benzene ring, provides multiple reactive sites for further chemical modification. This makes it a valuable precursor for creating more complex molecules with potential biological activity. This application note details a reliable laboratory-scale synthesis of this compound via the acid-catalyzed esterification of 3,5-dichloro-4-hydroxybenzoic acid with ethanol.

The chosen method, Fischer-Speier esterification, is a cornerstone of organic synthesis due to its cost-effectiveness and operational simplicity, especially on a large scale.[3] The reaction

involves the treatment of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Principle of Synthesis: The Fischer-Speier Esterification Mechanism

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.^{[3][4]} Understanding the mechanism is crucial for optimizing reaction conditions and maximizing yield. The equilibrium nature of the reaction necessitates strategic choices to drive the formation of the desired ester product.^{[3][5]}

The key steps are as follows:

- **Protonation of the Carbonyl:** The acid catalyst (e.g., H_2SO_4) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.^{[3][4]}
- **Nucleophilic Attack by Alcohol:** A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.^[4]
- **Proton Transfer:** A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).^{[3][4]}
- **Elimination of Water:** The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
- **Deprotonation:** The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

To shift the equilibrium towards the product side, Le Châtelier's principle is applied. The protocol described herein utilizes a large excess of ethanol, which acts as both a reactant and the solvent, to drive the reaction forward. Additionally, any water formed can be removed, although for this scale, the use of excess alcohol is sufficient.^{[3][5]}

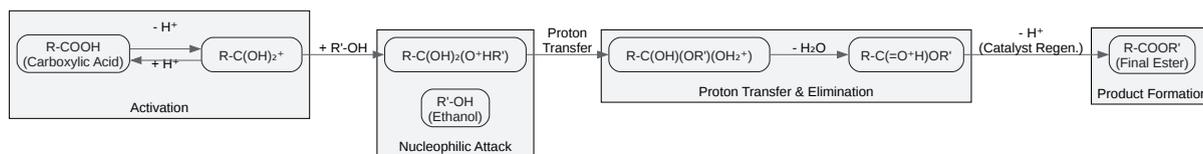


Figure 1: Fischer-Speier Esterification Mechanism

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Caption: Figure 1: Fischer-Speier Esterification Mechanism.

Materials and Equipment

Reagents & Chemicals

Reagent	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Supplier Example
3,5-Dichloro-4-hydroxybenzoic acid	3336-41-2	C ₇ H ₄ Cl ₂ O ₃	207.01	Sigma-Aldrich
Ethanol (Absolute, ≥99.5%)	64-17-5	C ₂ H ₆ O	46.07	Major suppliers
Sulfuric Acid (Concentrated, 98%)	7664-93-9	H ₂ SO ₄	98.08	Major suppliers
Ethyl Acetate (ACS Grade)	141-78-6	C ₄ H ₈ O ₂	88.11	Major suppliers
Sodium Bicarbonate (Saturated Sol.)	144-55-8	NaHCO ₃	84.01	Major suppliers
Sodium Chloride (Saturated Sol., Brine)	7647-14-5	NaCl	58.44	Major suppliers
Anhydrous Magnesium Sulfate	7487-88-9	MgSO ₄	120.37	Major suppliers
Deionized Water	7732-18-5	H ₂ O	18.02	N/A

Equipment

- Round-bottom flask (250 mL)
- Reflux condenser
- Heating mantle with magnetic stirrer and stir bar

- Separatory funnel (500 mL)
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Glass funnel and filter paper
- Standard laboratory glassware and clamps
- pH paper

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis yielding several grams of the target compound.

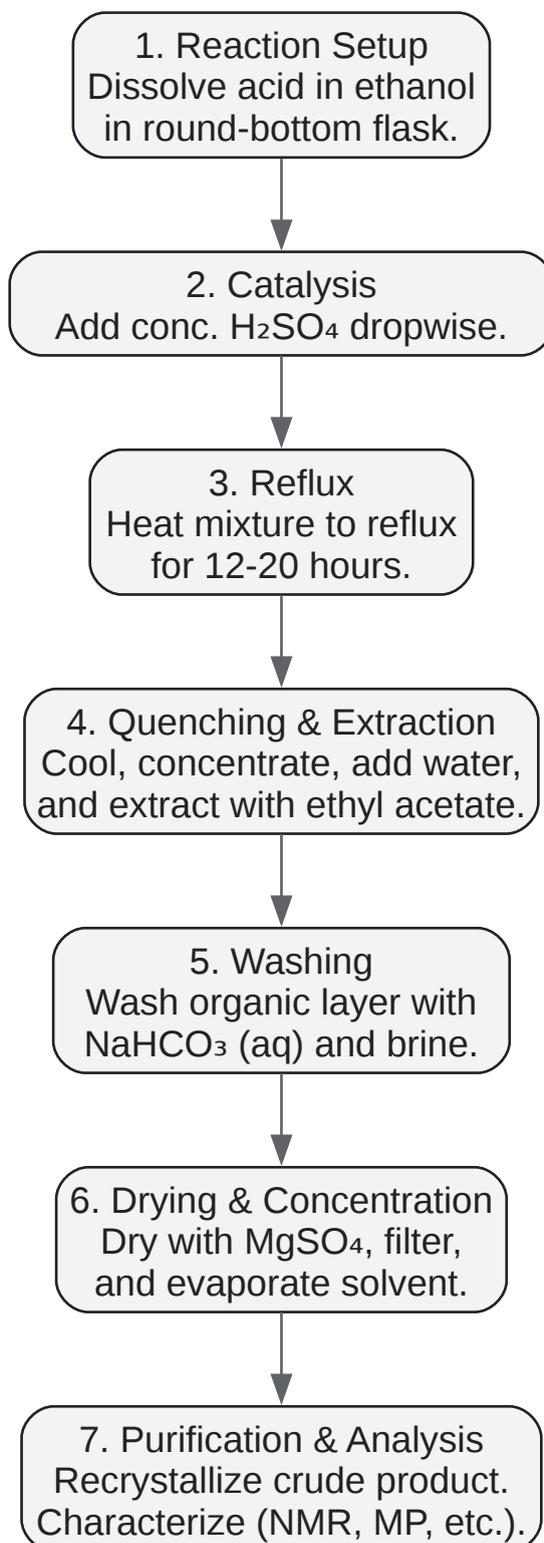


Figure 2: Experimental Workflow

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Caption: Figure 2: Experimental Workflow.

Reaction Procedure

- **Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloro-4-hydroxybenzoic acid (e.g., 10.0 g, 48.3 mmol).
- **Dissolution:** Add 100 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the acid is fully dissolved. Expertise Note: Using absolute ethanol is critical as the presence of water can shift the reaction equilibrium back towards the starting materials.^[5]
- **Catalyst Addition:** Place the flask in an ice-water bath to dissipate heat. Slowly and cautiously, add concentrated sulfuric acid (1.5 mL) dropwise to the stirring solution. CAUTION: This addition is exothermic.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue stirring and refluxing for 12 to 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).^[6]
- **Cooling:** After the reaction period, turn off the heat and allow the flask to cool to room temperature.

Work-up and Purification

- **Solvent Removal:** Remove the excess ethanol using a rotary evaporator.
- **Quenching:** Pour the concentrated residue into a beaker containing 200 mL of cold deionized water. A solid precipitate of the crude product may form.
- **Extraction:** Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers. Trustworthiness Note: Multiple extractions ensure complete recovery of the product from the aqueous phase.
- **Neutralization Wash:** Wash the combined organic phase with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted carboxylic acid and the sulfuric acid catalyst. Check the aqueous layer with pH paper to ensure it is basic.^[5]
- **Brine Wash:** Wash the organic phase with a saturated sodium chloride solution (1 x 50 mL) to remove residual water and salts.

- **Drying:** Dry the organic layer over anhydrous magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes.
- **Final Concentration:** Filter the drying agent and concentrate the filtrate to dryness using a rotary evaporator. This will yield the crude **Ethyl 3,5-dichloro-4-hydroxybenzoate** as a solid.
- **Recrystallization (Optional):** For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Characterization and Data

The final product should be a white to off-white crystalline solid.[1]

Property	Value	Reference
IUPAC Name	Ethyl 3,5-dichloro-4-hydroxybenzoate	[7]
CAS Number	17302-82-8	[7]
Molecular Formula	C ₉ H ₈ Cl ₂ O ₃	[1][7]
Molecular Weight	235.06 g/mol	[7]
Appearance	White to off-white solid/powder	[1]
Melting Point	110-115 °C	
Solubility	Soluble in methanol, organic solvents	[1][8]

Analytical Characterization:

- **¹H NMR:** The structure can be confirmed by proton NMR spectroscopy. Expected signals include a triplet and a quartet for the ethyl group, a singlet for the aromatic protons, and a singlet for the hydroxyl proton.

- ^{13}C NMR: Carbon NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.
- IR Spectroscopy: Key peaks would include a broad O-H stretch, a strong C=O stretch for the ester, and C-Cl stretches.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight, with a characteristic isotopic pattern for the two chlorine atoms.

Safety and Hazard Management

All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- **Ethyl 3,5-dichloro-4-hydroxybenzoate:** Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.[7] Avoid breathing dust. Wash skin thoroughly after handling.
- 3,5-Dichloro-4-hydroxybenzoic Acid: May cause skin and eye irritation. Handle with care.
- Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Handle with extreme care, always adding acid to the solvent, never the other way around.
- Organic Solvents (Ethanol, Ethyl Acetate): Flammable liquids. Keep away from ignition sources. Work in a well-ventilated area.

Waste Disposal: All chemical waste, including aqueous washes and organic solvents, must be disposed of in accordance with local, state, and federal regulations. Neutralize acidic aqueous waste before disposal.

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